

A Technical Guide to the Thermochemical Properties of Methyl Aluminum Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl aluminum*

Cat. No.: *B8321255*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available thermochemical data for key **methyl aluminum** compounds: trimethylaluminum (TMA), dimethylaluminum chloride (DMAC), and methylaluminum dichloride (MADC). The information is intended to support research and development activities where these compounds are utilized.

Thermochemical Data

The following tables summarize the key thermochemical and physical properties for trimethylaluminum, dimethylaluminum chloride, and methylaluminum dichloride.

Table 1: Thermochemical Data for Methyl Aluminum Compounds

Property	Trimethylaluminum (TMA)	Dimethylaluminum Chloride (DMAC)	Methylaluminum Dichloride (MADC)
Standard Enthalpy of Formation (Δ_fH°)			
Gas Phase (kJ/mol)	-74.1	No data available	No data available
Liquid Phase (kJ/mol)	-149.7 \pm 4.5[1]	No data available	No data available
Standard Molar Entropy (S°)			
Liquid Phase (J/mol·K)	209.41[1]	No data available	No data available
Heat Capacity (Cp)			
Liquid Phase (J/mol·K)	155.60 at 298.15 K[1]	No data available	No data available
Enthalpy of Combustion (Δ_cH°)			
Liquid Phase (kJ/mol)	-3184.4 \pm 9.6[1]	No data available	No data available
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	40.8 kJ/mol	No data available	No data available
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	8.79 kJ/mol at 288.43 K	No data available	No data available

Table 2: Physical Properties of Methyl Aluminum Compounds

Property	Trimethylaluminum (TMA)	Dimethylaluminum Chloride (DMAC)	Methylaluminum Dichloride (MADC)
Molecular Formula	$\text{Al}(\text{CH}_3)_3$	$(\text{CH}_3)_2\text{AlCl}$	CH_3AlCl_2
Molar Mass (g/mol)	72.09	92.50	112.92
Melting Point (°C)	15	-21[2]	72.7[3][4][5]
Boiling Point (°C)	125-126	126-127[2]	95[3][4][5]
Density (g/mL)	0.752 at 25 °C	0.996 at 25 °C[2]	0.729 at 25 °C[3][4][5]

Experimental Protocols for Thermochemical Data Determination

While specific, detailed experimental protocols for the thermochemical characterization of the listed **methyl aluminum** compounds are not readily available in the public domain, the general methodologies employed for such air- and moisture-sensitive organometallic compounds are well-established. The primary techniques are based on calorimetry.

Reaction Calorimetry

Reaction calorimetry is a versatile technique used to determine the enthalpy of formation of a compound by measuring the heat released or absorbed during a well-defined chemical reaction. For highly reactive organoaluminum compounds, this often involves reacting the compound with a substance that leads to well-characterized products.

General Experimental Workflow:

- **Calorimeter Calibration:** The calorimeter, a device designed to measure heat flow, is calibrated using a reaction with a known enthalpy change or by electrical heating. This determines the heat capacity of the calorimeter system.
- **Sample Preparation:** Due to their pyrophoric nature, **methyl aluminum** compounds must be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. A precise amount of the compound is loaded into a sealed, air-tight container or injection syringe.

- Reaction Execution: The sealed container is placed inside the calorimeter, which contains a reactant solution (e.g., a protic solvent like an alcohol or an acid in an inert solvent). The reaction is initiated by breaking the container or injecting the sample.
- Temperature Monitoring: The temperature of the calorimeter is monitored precisely throughout the reaction. The change in temperature, once the reaction is complete and thermal equilibrium is reached, is used to calculate the heat of reaction.
- Data Analysis: The heat of reaction (q_{rxn}) is calculated using the formula: $q_{rxn} = - (C_{cal} * \Delta T)$ where C_{cal} is the heat capacity of the calorimeter and its contents, and ΔT is the change in temperature.
- Enthalpy Calculation: The standard enthalpy of formation of the **methyl aluminum** compound can then be derived using Hess's Law, by combining the measured enthalpy of reaction with the known standard enthalpies of formation of the other reactants and products.

Bomb Calorimetry

For determining the enthalpy of combustion, a bomb calorimeter is employed. This technique involves the complete combustion of a sample in a high-pressure oxygen environment.

General Experimental Workflow:

- Sample Encapsulation: A known mass of the **methyl aluminum** compound is sealed in a container made of a material that is inert to the sample but will burn completely during combustion (e.g., a thin glass ampoule or a gelatin capsule). This is performed in an inert atmosphere.
- Bomb Preparation: The sealed sample is placed in a stainless steel "bomb," which is then pressurized with a large excess of pure oxygen.
- Combustion: The bomb is placed in a calorimeter containing a known amount of water. The sample is ignited remotely, and the heat released by the combustion reaction raises the temperature of the bomb and the surrounding water.
- Temperature Measurement: The temperature change of the water is precisely measured.

- Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter. Corrections are made for the heat of combustion of the sample container and any side reactions.

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the general logical workflow for the experimental determination of the standard enthalpy of formation for a **methyl aluminum** compound using reaction calorimetry.

Caption: General workflow for determining the standard enthalpy of formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pleiades.online [pleiades.online]
- 2. Dimethylaluminium chloride - Wikipedia [en.wikipedia.org]
- 3. dimethylaluminium chloride [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- To cite this document: BenchChem. [A Technical Guide to the Thermochemical Properties of Methyl Aluminum Compounds]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8321255#thermochemical-data-for-methyl-aluminum-compounds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com